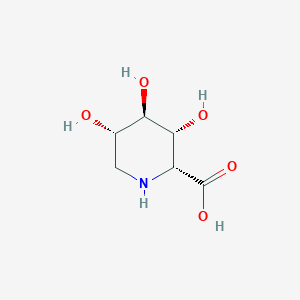
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid is a unique organic compound characterized by its piperidine ring structure with three hydroxyl groups and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as piperidine derivatives, which undergo hydroxylation and carboxylation reactions under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.
Applications De Recherche Scientifique
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid: shares similarities with other hydroxylated piperidine derivatives, such as:
Uniqueness
The presence of three hydroxyl groups and a carboxylic acid group in this compound makes it unique compared to other piperidine derivatives
Propriétés
Formule moléculaire |
C6H11NO5 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3+,4+,5+/m0/s1 |
Clé InChI |
ZHFMVVUVCALAMY-NRXMZTRTSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@@H](N1)C(=O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(N1)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



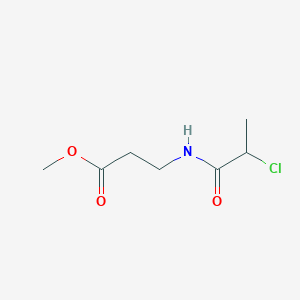
![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)

![rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis](/img/structure/B13449866.png)


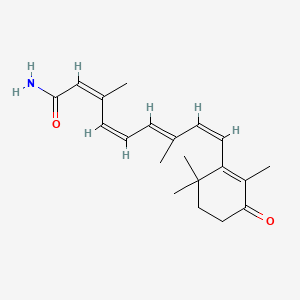

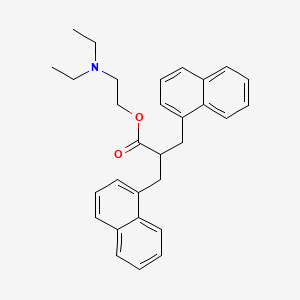
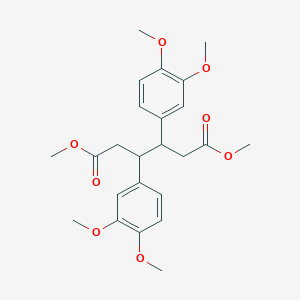

![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/structure/B13449923.png)
